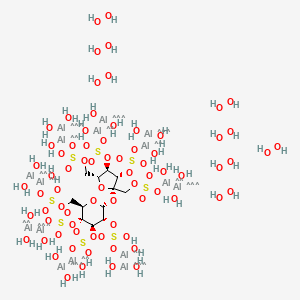
Sucralfate (Technical Grade)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Sucralfate is synthesized by the reaction of aqueous sucrose octasulfate with basic polyaluminum chloride (PAC) . The sucrose octasulfate is typically obtained by sulfation of sucrose using sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction conditions involve dissolving aluminum metal into heated aqueous aluminum chloride solution to prepare PAC .
Industrial Production Methods
In industrial settings, sucralfate is produced by reacting aqueous sodium sucrose sulfate with basic polyaluminum chloride . This method ensures the formation of a stable aluminum complex that does not undergo hydrolysis, making it suitable for prolonged storage .
化学反応の分析
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Complexation: Formation of a complex with aluminum ions.
Hydrolysis: Hydrolysis of sulfate groups in the presence of water.
Sulfation: Introduction of sulfate groups to the sucrose molecule.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: Another reagent for sulfation.
Pyridine: An organic base used in the sulfation process.
Polyaluminum Chloride: Used for complexation with sucrose octasulfate.
Major Products Formed
Aluminum Sucrose Sulfate Complex: The primary product formed from the reaction of sucrose octasulfate with polyaluminum chloride.
科学的研究の応用
Sucralfate has a wide range of scientific research applications, including:
Chemistry
Analytical Chemistry: Used in high-performance liquid chromatography (HPLC) for the estimation of sucralfate content in samples.
Biology
Gastroprotective Agent: Inhibits pepsin activity and ulcer formation in animal models.
Medicine
Treatment of Ulcers: Used as an antacid in the treatment of duodenal ulcers.
Gastroesophageal Reflux Disease (GERD): Provides protection to the gastric lining against acid and bile salts.
Industry
Pharmaceutical Formulations: Incorporated into formulations for the treatment of gastric disorders.
作用機序
Sucralfate exerts its effects by forming a protective layer on the gastric mucosa . It binds with positively charged proteins in exudates, forming a viscous, paste-like substance that acts as a barrier against peptic acid, pepsin, and bile salts . This protective coating helps in the healing of ulcers and prevents further damage . Additionally, sucralfate increases bicarbonate production and promotes tissue growth and regeneration .
類似化合物との比較
Similar Compounds
Aluminum Hydroxide: Another compound used for its antacid properties.
Magnesium Hydroxide: Commonly used in combination with aluminum hydroxide for antacid formulations.
Bismuth Subsalicylate: Used for its gastroprotective properties.
Uniqueness of Sucralfate
Sucralfate is unique in its ability to form a protective barrier on the gastric mucosa, providing both acute and chronic protection against ulcers . Unlike other antacids, sucralfate does not neutralize stomach acid but rather forms a physical barrier that shields the mucosa from damage .
特性
分子式 |
C12H78Al16O75S8 |
|---|---|
分子量 |
2110.9 g/mol |
InChI |
InChI=1S/C12H22O35S8.16Al.8H2O2.24H2O/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;;;;;;;;;;;;;;;;;8*1-2;;;;;;;;;;;;;;;;;;;;;;;;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);;;;;;;;;;;;;;;;;8*1-2H;24*1H2/q;;;;;;;;;8*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1................................................/s1 |
InChIキー |
QYRLDNBNZNJJLN-PIPKHVHYSA-F |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
正規SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])COS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al])OS(=O)(=O)O[Al].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OO.OO.OO.OO.OO.OO.OO.OO.[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


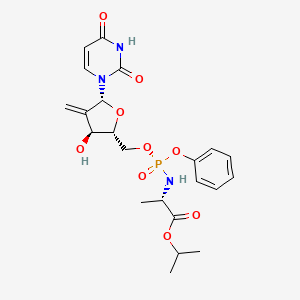
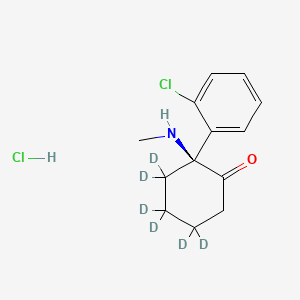
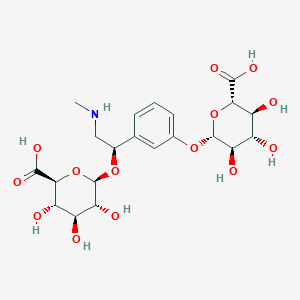
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
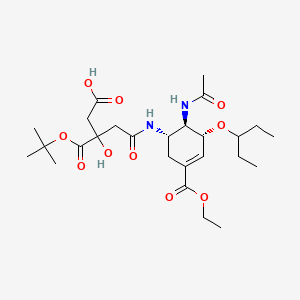
![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-10-[[1,1,2,2-tetradeuterio-2-(trideuteriomethoxy)ethoxy]methoxyimino]-oxacyclotetradecan-2-one](/img/structure/B13849142.png)
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
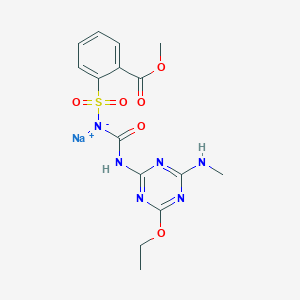
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
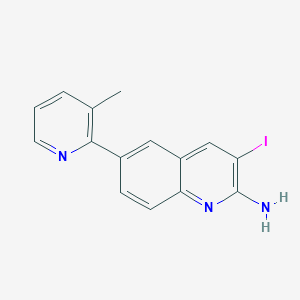
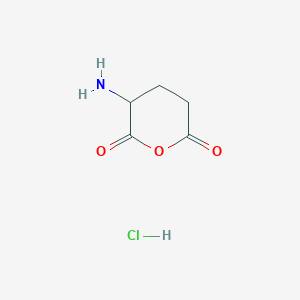
![[6-phenyl-piperidin-(2Z)-ylidene]-hydrazine](/img/structure/B13849169.png)

![4-Amino-1-[3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13849188.png)
